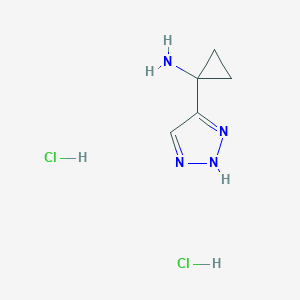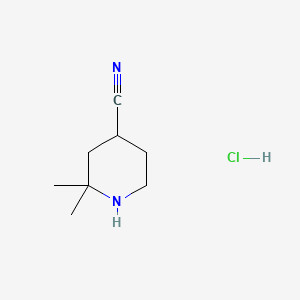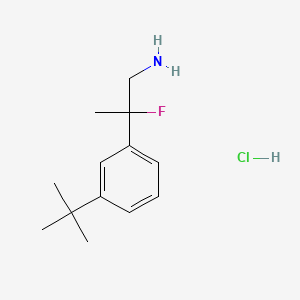
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and an amine group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-tert-butylphenol with a fluorinating agent to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride involves its interaction with molecular targets, such as enzymes. For instance, it can act as a competitive inhibitor of acetylcholinesterase, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
3-tert-Butylphenol: Another related compound, primarily used as an intermediate in organic synthesis.
Uniqueness
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is unique due to its combination of a
Propriétés
Formule moléculaire |
C13H21ClFN |
|---|---|
Poids moléculaire |
245.76 g/mol |
Nom IUPAC |
2-(3-tert-butylphenyl)-2-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H20FN.ClH/c1-12(2,3)10-6-5-7-11(8-10)13(4,14)9-15;/h5-8H,9,15H2,1-4H3;1H |
Clé InChI |
SCDSGYFVNRINHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)C(C)(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


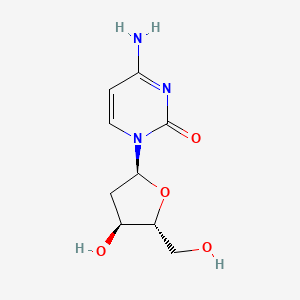
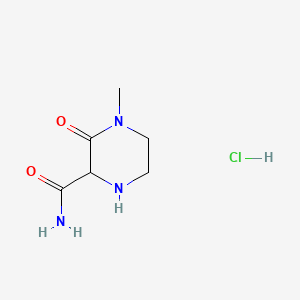
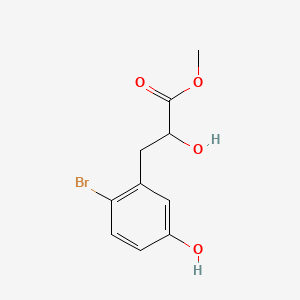
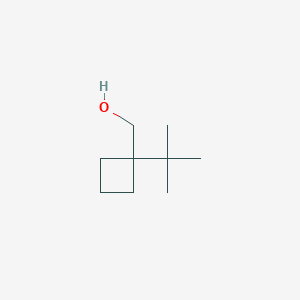
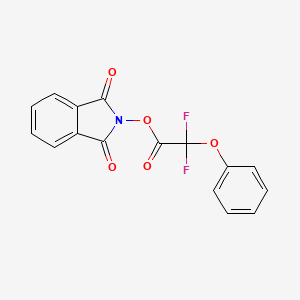
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
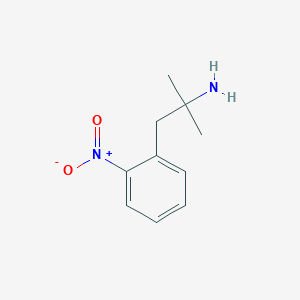
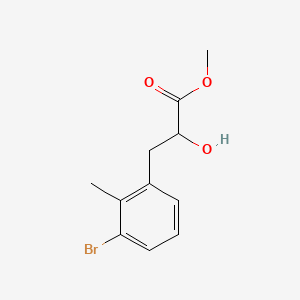
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
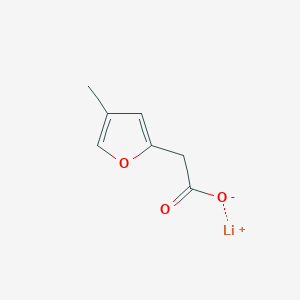
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)

